Cas no 64156-70-3 (n-Butyl-4,4,4-d3 Alcohol)

n-Butyl-4,4,4-d3 Alcohol 化学的及び物理的性質
名前と識別子
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- 1-Butan-4,4,4-d3-ol(9CI)
- [4,4,4-2H]3-butanol
- [4,4,4-d3]-1-butanol
- 1-(4,4,4-2H3)-butanol
- 1-Butanol-4,4,4-d3
- 4,4,4-trideuterio-butan-1-ol
- Butyl-4,4,4-d3 alcohol
- DTXSID20729362
- 64156-70-3
- (4,4,4-?H?)butan-1-ol
- 4,4,4-trideuteriobutan-1-ol
- D98980
- 1-Butanol-4,4,4-d3, 98 atom % D
- (4,4,4-~2~H_3_)Butan-1-ol
- n-Butyl-4,4,4-d3 Alcohol
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- インチ: InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3
- InChIKey: LRHPLDYGYMQRHN-FIBGUPNXSA-N
- ほほえんだ: CCCCO
計算された属性
- せいみつぶんしりょう: 77.091995176g/mol
- どういたいしつりょう: 77.091995176g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 5
- 回転可能化学結合数: 2
- 複雑さ: 13.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 0.843 g/mL at 25 °C
- ゆうかいてん: -90 °C(lit.)
- ふってん: 116-118 °C(lit.)
- フラッシュポイント: 34 °C
- PSA: 20.23000
- LogP: 0.77880
n-Butyl-4,4,4-d3 Alcohol セキュリティ情報
- 危険物輸送番号:UN 1120 3/PG 3
- 危険カテゴリコード: 10-22-37/38-41-67
- セキュリティの説明: 13-26-37/39-46-7/9
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危険物標識:
- リスク用語:10-22-37/38-41-67
n-Butyl-4,4,4-d3 Alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B690051-5mg |
n-Butyl-4,4,4-d3 Alcohol |
64156-70-3 | 5mg |
$ 81.00 | 2023-09-08 | ||
TRC | B690051-2.5mg |
n-Butyl-4,4,4-d3 Alcohol |
64156-70-3 | 2.5mg |
$ 64.00 | 2023-09-08 | ||
TRC | B690051-25mg |
n-Butyl-4,4,4-d3 Alcohol |
64156-70-3 | 25mg |
$ 115.00 | 2023-04-18 | ||
A2B Chem LLC | AG68378-500mg |
1-BUTANOL-4,4,4-D3 |
64156-70-3 | 99%D | 500mg |
$1207.00 | 2024-04-19 | |
A2B Chem LLC | AG68378-100mg |
1-BUTANOL-4,4,4-D3 |
64156-70-3 | 99 | 100mg |
$398.00 | 2024-04-19 | |
A2B Chem LLC | AG68378-250mg |
1-BUTANOL-4,4,4-D3 |
64156-70-3 | 99 | 250mg |
$621.00 | 2024-04-19 | |
A2B Chem LLC | AG68378-1g |
1-BUTANOL-4,4,4-D3 |
64156-70-3 | 99%D | 1g |
$2113.00 | 2024-04-19 |
n-Butyl-4,4,4-d3 Alcohol 関連文献
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
n-Butyl-4,4,4-d3 Alcoholに関する追加情報
Comprehensive Guide to N-Butyl-4,4,4-d3 Alcohol (CAS No. 64156-70-3): Properties, Applications, and Market Insights
N-Butyl-4,4,4-d3 Alcohol (CAS No. 64156-70-3) is a deuterated form of n-butanol, where three hydrogen atoms are replaced by deuterium (D) at the 4-position. This isotopic labeling makes it a valuable compound in pharmaceutical research, NMR spectroscopy, and metabolic studies. The compound is also referred to as 1-Butanol-d3 or Butyl-d3 Alcohol, and its unique properties have garnered significant interest in both academic and industrial settings.
The molecular formula of N-Butyl-4,4,4-d3 Alcohol is C4H7D3O, and it shares many physical and chemical properties with its non-deuterated counterpart, n-butanol. However, the presence of deuterium atoms enhances its utility in isotopic labeling experiments and kinetic studies. Researchers often use this compound to trace reaction pathways or investigate metabolic processes without interference from natural hydrogen isotopes.
One of the most prominent applications of N-Butyl-4,4,4-d3 Alcohol is in the field of drug development. Pharmaceutical companies leverage its isotopic purity to study drug metabolism and pharmacokinetics (DMPK). By incorporating deuterated compounds like Butyl-d3 Alcohol, scientists can gain deeper insights into how drugs are absorbed, distributed, metabolized, and excreted (ADME) in the body. This is particularly relevant given the growing demand for precision medicine and personalized therapeutics.
Another critical application of N-Butyl-4,4,4-d3 Alcohol is in NMR spectroscopy. Deuterated solvents are essential for achieving high-resolution spectra, and this compound serves as a valuable reference material. Its stability and compatibility with various solvents make it a preferred choice for researchers studying molecular structures and dynamics. Additionally, the compound is used in organic synthesis as a deuterium source or intermediate for more complex labeled molecules.
The market for deuterated compounds like N-Butyl-4,4,4-d3 Alcohol has seen steady growth, driven by advancements in analytical chemistry and life sciences. With increasing investments in biopharmaceutical research and diagnostic technologies, the demand for high-purity isotopic reagents is expected to rise. Suppliers and manufacturers are focusing on improving production techniques to meet the stringent quality requirements of these specialized applications.
Environmental and safety considerations are also important when handling N-Butyl-4,4,4-d3 Alcohol. While it is not classified as a hazardous material, proper storage and handling procedures should be followed to maintain its integrity. The compound should be kept in a cool, dry place, away from direct sunlight and incompatible substances. Researchers and industrial users must adhere to standard laboratory safety protocols to ensure safe usage.
In summary, N-Butyl-4,4,4-d3 Alcohol (CAS No. 64156-70-3) is a versatile deuterated compound with significant applications in pharmaceutical research, NMR spectroscopy, and organic synthesis. Its role in advancing drug development and scientific research underscores its importance in modern chemistry. As the demand for isotopic labeling continues to grow, this compound will remain a critical tool for researchers worldwide.
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